REACTION_CXSMILES
|
C=O.[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][CH2:9][NH2:10].[CH3:11]N(C)C=O.Cl>>[O:3]1[C:4]2[CH2:8][CH2:9][NH:10][CH2:11][C:5]=2[CH:6]=[CH:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
46 mmol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
, 9, 376 (1954)], and the resulting mixture was stirred for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the diethyl ether was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
5 ml of dimethylformamide were added to the residue
|
Type
|
STIRRING
|
Details
|
The resulting mixture was then stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the greater part of the dimethylformamide was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
water and a 0.1N aqueous solution of sodium hydroxide were added to the residue so as
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The chloroform was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
by volume mixture of chloroform and methanol as the eluent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2CNCCC21
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |